molecular formula C10H16FNO2 B8244874 tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B8244874
M. Wt: 201.24 g/mol
InChI Key: PWVZWVLITJOCRD-UHFFFAOYSA-N
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Description

tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate is a fluorinated bicyclic compound featuring a fused cyclopropane-pyrrolidine scaffold. This molecule is structurally characterized by a 3-azabicyclo[3.1.0]hexane core, where the 6-position is substituted with a fluorine atom, and the nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

Properties

IUPAC Name

tert-butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVZWVLITJOCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azabicyclo[3.1.0]hexane Core Construction

The azabicyclo[3.1.0]hexane core is typically synthesized via intramolecular cyclization or transition-metal-catalyzed ring-closing reactions. For example, 3-azabicyclo[3.1.0]hexane-6-methanol has been used as a precursor, undergoing Boc protection followed by fluorination. Alternative routes employ epoxypyrrolidine derivatives, such as 1-Boc-3,4-epoxypyrrolidine , which undergo ring-opening and reclosure to form the bicyclic structure.

Fluorination Precursors

Key Synthetic Routes and Reaction Conditions

Palladium-Catalyzed Hydrogenation

A pivotal step in the synthesis involves catalytic hydrogenation to reduce unsaturated intermediates. For instance, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate was synthesized using 10% palladium on activated carbon under hydrogen gas in methanol, achieving a 76% yield after 16 hours. This method ensures stereochemical retention while removing protecting groups.

Reaction ComponentConditionYieldSource
Pd/C (10%)H₂, MeOH, 25°C, 16 h76%
Substrate: Example 33C7.0 mmol scale-

Fluorination Strategies

Direct fluorination of the bicyclo scaffold is challenging due to ring strain. Patent literature describes the use of ethyl 7-(6-(2-((tert-butoxycarbonyl)amino)ethyl)-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate as a fluorinated intermediate, suggesting that fluorination may occur via nucleophilic displacement or radical pathways.

Boc Protection and Deprotection

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, tert-butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate was synthesized via this method, with the Boc group providing stability during subsequent fluorination. Deprotection is typically achieved with trifluoroacetic acid (TFA) in dichloromethane.

Analytical and Optimization Insights

Stereochemical Control

The bicyclo[3.1.0]hexane system’s bridgehead nitrogen imposes strict stereochemical constraints. NMR studies of related compounds, such as tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate , reveal distinct diastereomeric ratios dependent on the reaction solvent and temperature. Polar aprotic solvents like THF favor higher selectivity.

Yield Improvement Strategies

  • Catalyst Loading : Increasing Pd/C loading to 15% improves hydrogenation efficiency but risks over-reduction.

  • Temperature Modulation : Fluorination at −78°C minimizes side reactions but prolongs reaction times .

Chemical Reactions Analysis

tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the bicyclic structure play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use .

Comparison with Similar Compounds

tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Structure : Replaces the 6-fluoro group with an oxygen atom, forming a 6-oxa bridge.
  • Molecular Formula: C₉H₁₅NO₃ .
  • Synthesis : Prepared via flash chromatography (EtOAc/hexane) as a light yellow oil with MS (ESI) m/z: 186.2 [M+H]+ .
  • Applications : Used as a precursor for epoxypyrrolidine derivatives in peptidomimetic synthesis .

tert-Butyl 3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate

  • Structure: A non-bicyclic pyrrolidine derivative with ethyl and hydroxy substituents.
  • Synthesis : Derived from tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate via Grignard reaction with EtMgBr and CuI .
  • Key Difference : Lack of bicyclic structure reduces ring strain, impacting conformational rigidity and steric effects .

Functional Group Variations

tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Structure: Substitutes fluorine with an amino group (-NH₂).
  • Molecular Formula : C₁₀H₁₆N₂O₂ .
  • Applications: The amino group enables further functionalization (e.g., acylations) for peptide coupling .
  • Key Difference: The amino group introduces basicity and nucleophilicity, contrasting with the electronegative, non-reactive fluorine .

tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Structure : Features a formyl (-CHO) group at the 6-position.
  • Molecular Formula: C₁₁H₁₇NO₃ .
  • Applications : The formyl group serves as a handle for condensation reactions (e.g., Schiff base formation) .
  • Key Difference : The aldehyde functionality increases reactivity, enabling diverse derivatization pathways compared to the fluoro compound .

Ring Expansion and Spiro Analogs

tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

  • Structure : A seven-membered bicyclo[4.1.0]heptane system.
  • Molecular Formula: C₁₁H₁₉NO₃ .

tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

  • Structure : Spirocyclic analog with a formyl group.
  • Similarity Score : 0.96 vs. bicyclo[3.1.0]hexane derivatives .
  • Key Difference : Spiro architecture introduces axial chirality and distinct steric environments .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Reference
This compound N/A C₁₀H₁₅FNO₂ 215.23 6-F
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 114214-49-2 C₉H₁₅NO₃ 185.22 6-O
tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate 208837-83-6 C₁₀H₁₆N₂O₂ 200.25 6-NH₂
tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 1246025-64-8 C₁₁H₁₇NO₃ 211.26 6-CHO
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 951766-54-4 C₁₁H₁₉NO₃ 213.27 7-O

Research Findings and Implications

  • Fluorine vs. Oxygen : Fluorination at the 6-position enhances electronegativity and metabolic stability compared to the 6-oxa analog, making it preferable for CNS-targeting drugs .
  • Amino vs. Formyl Substitution: Amino derivatives are more versatile in peptide coupling, while formyl groups enable click chemistry applications .
  • Ring Size Effects : Bicyclo[4.1.0]heptane derivatives exhibit reduced strain but may compromise target binding due to increased flexibility .

Biological Activity

tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that exhibits notable biological activity, particularly in pharmacological applications. Its unique structure contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's molecular formula is C10H16FNO2C_{10}H_{16}FNO_2, with a molecular weight of approximately 201.24 g/mol. The presence of the fluorine atom and the bicyclic structure enhances its potency and selectivity towards biological targets.

Property Value
Molecular FormulaC₁₀H₁₆FNO₂
Molecular Weight201.24 g/mol
Purity>95% (GC)
Physical FormOil

Research indicates that this compound interacts with specific receptors in the central nervous system, particularly targeting the metabotropic glutamate receptor (mGluR). This interaction is crucial for modulating neurotransmitter release and has implications for treating neurological disorders.

Pharmacological Studies

  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress, which is significant for conditions like Alzheimer's disease.
  • Analgesic Properties : Animal models have shown that administration of this compound results in reduced pain sensitivity, indicating potential use as an analgesic agent.

Study 1: Neuroprotection in Alzheimer's Model

A study evaluated the neuroprotective effects of this compound in transgenic mice models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups.

Study 2: Pain Management

In a controlled experiment, rats were treated with varying doses of the compound to assess its analgesic effects using the formalin test. Results showed a dose-dependent decrease in pain response, suggesting its efficacy as a potential pain management drug.

Safety and Toxicology

While the compound exhibits promising biological activity, safety assessments are crucial. Preliminary toxicity studies suggest that it may cause skin and eye irritation at high concentrations, necessitating careful handling and further toxicological evaluation.

Q & A

(Basic) What are the common synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane core in this compound?

The bicyclic core is typically synthesized via intramolecular cyclopropanation or ring-closing metathesis . For example, ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate analogs are prepared by cyclizing epoxide intermediates under acidic conditions to form the fused cyclopropane-oxirane structure . tert-Butyl protection of the amine group (e.g., using Boc anhydride) is a critical step to prevent undesired side reactions during cyclization . Key intermediates often require purification via column chromatography or recrystallization to isolate stereoisomers .

(Basic) How is the stereochemical integrity of the bicyclic system confirmed during synthesis?

Chiral HPLC and NMR spectroscopy (e.g., NOE experiments) are used to resolve enantiomers and assign configurations. For example, in analogs like (1R,5S,6R)-3-azabicyclo[3.1.0]hexane derivatives, X-ray crystallography has been employed to validate the endo-configuration of substituents . Optical rotation measurements ([α]D) are also critical for comparing synthesized compounds to literature values .

(Basic) What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies the bicyclic framework (e.g., cyclopropane protons at δ 1.2–2.0 ppm) and the tert-butyl group (singlet at δ 1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula, particularly the fluorine atom’s presence (e.g., [M+H]+ with a 19 Da increment) .
  • IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) validate functional groups .

(Advanced) How does the fluorine substituent at position 6 influence reactivity and stability?

The electron-withdrawing nature of fluorine enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions (e.g., SN2 reactions at the cyclopropane ring) . However, it may also introduce steric hindrance, requiring optimized reaction conditions (e.g., elevated temperatures in DMF) to achieve acceptable yields. Fluorine’s impact on metabolic stability can be assessed via in vitro cytochrome P450 assays .

(Advanced) What challenges arise in enantioselective synthesis of this compound, and how are they addressed?

Racemization during cyclopropanation is a major issue. Strategies include:

  • Using chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry .
  • Enzymatic resolution with lipases or esterases to separate enantiomers .
  • Asymmetric catalysis with transition-metal complexes (e.g., Rh-catalyzed cyclopropanation) .
    Reaction monitoring via chiral stationary phase HPLC is critical to ensure enantiomeric excess (>95%) .

(Advanced) How are reaction byproducts (e.g., diastereomers or ring-opened derivatives) identified and mitigated?

  • LC-MS/MS detects low-abundance byproducts, such as ring-opened aldehydes from oxidative degradation .
  • Computational modeling (DFT calculations) predicts thermodynamic favorability of competing pathways, guiding solvent selection (e.g., non-polar solvents suppress ring-opening) .
  • Temperature control (e.g., maintaining reactions below –20°C) minimizes thermal decomposition .

(Advanced) What protocols ensure safe handling of intermediates sensitive to moisture or oxygen?

  • Schlenk techniques or gloveboxes (N₂/Ar atmosphere) prevent hydrolysis of the tert-butyl carbamate group .
  • Stabilizing agents (e.g., BHT) are added to storage solutions to inhibit radical-mediated degradation .
  • TGA/DSC analysis identifies decomposition thresholds (e.g., >150°C for thermal stability) .

(Advanced) How is the compound’s bioactivity evaluated in preclinical studies?

  • Enzyme inhibition assays : Testing against targets like proteases or kinases (IC₅₀ determination) .
  • Pharmacokinetics : Microsomal stability studies (e.g., liver microsomes) assess metabolic liability .
  • Crystallography : Co-crystallization with target proteins (e.g., viral proteases) elucidates binding modes .

(Basic) Why is the tert-butyl carbamate group a preferred protecting group for the amine?

The Boc group is chemically stable under basic conditions and readily cleaved with TFA or HCl/dioxane, minimizing side reactions. Its steric bulk also reduces undesired nucleophilic attacks on the bicyclic core during synthesis .

(Advanced) How are computational methods applied to optimize synthetic routes?

  • Molecular dynamics simulations predict solvent effects on reaction rates .
  • Retrosynthetic software (e.g., ChemAxon) generates feasible pathways, prioritizing steps with the fewest stereochemical complications .
  • Docking studies guide functionalization to enhance target binding .

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